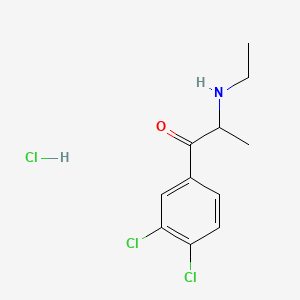

1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride

Description

1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride is a synthetic cathinone derivative characterized by a dichlorophenyl ring substituted at positions 3 and 4, an ethylamino group at position 2 of the propanone backbone, and a hydrochloride salt. This compound shares structural similarities with psychoactive cathinones but is distinguished by its dichlorophenyl moiety, which may influence receptor binding affinity and metabolic stability. It is supplied globally by multiple vendors, including Shanghai Taigui Pharmaceutical Technology and BOC Science, for research applications .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c1-3-14-7(2)11(15)8-4-5-9(12)10(13)6-8;/h4-7,14H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONRSCOVNWUZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342048 | |

| Record name | Dichloroethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2518105-51-4 | |

| Record name | 3,4-Dichloroethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2518105514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DICHLOROETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW9Z4D9J3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride typically involves the reaction of 3,4-dichlorophenylacetone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The product is then purified through recrystallization or other purification techniques to obtain the monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification methods, such as chromatography or distillation, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone serves as a versatile precursor for synthesizing more complex molecules. It is utilized in various reactions including:

- Oxidation: Can be oxidized to yield ketones or carboxylic acids.

- Reduction: The ketone group can be reduced to form alcohols.

- Substitution Reactions: The dichlorophenyl group can undergo nucleophilic substitution to create diverse derivatives.

Biological Research

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition Studies: It has shown promise in modulating the activity of certain enzymes, making it a candidate for research into enzyme inhibitors.

- Receptor Binding Studies: The compound may interact with specific receptors, which could lead to insights into its pharmacological properties .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Drug Development: Its structure allows it to be a model compound for developing new pharmaceuticals targeting various conditions.

- Therapeutic Effects: Preliminary studies suggest that it may have effects similar to other known psychoactive substances, warranting further investigation into its safety and efficacy .

Industrial Applications

Industrially, 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone is utilized in the production of:

- Pharmaceuticals: As an intermediate in synthesizing active pharmaceutical ingredients (APIs).

- Agrochemicals: Potential applications in developing agricultural chemicals due to its reactive nature .

Case Study 1: Enzyme Inhibition

A study focusing on the enzyme inhibition properties of 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone demonstrated that it could effectively inhibit certain enzymes associated with metabolic pathways. This finding suggests its potential use in designing drugs aimed at metabolic disorders.

Case Study 2: Receptor Interaction

Research investigating receptor binding indicated that this compound interacts with neurotransmitter receptors. Such interactions highlight its potential role as a lead compound for developing treatments for neurological conditions.

Case Study 3: Synthesis Optimization

A recent study optimized the synthesis route of this compound to improve yield and purity. The researchers employed advanced purification techniques such as chromatography, which significantly enhanced the quality of the final product.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds are structurally or functionally related to the target molecule:

Comparative Analysis

Substituent Effects on Bioactivity

- Dichlorophenyl vs.

- Ethylamino vs. Methylamino: Ethylamino substitution in the target compound may improve metabolic stability and σ receptor binding compared to methylamino analogs, as seen in studies on related cathinones .

Commercial Availability

Suppliers for dichlorophenyl-based analogs (e.g., methylamino variant) are concentrated in China, India, and the U.S., reflecting global demand for specialized research chemicals .

Research Implications and Limitations

- Structural-Activity Relationships (SAR): The dichlorophenyl group’s electron-withdrawing effects may enhance binding to dopamine or norepinephrine transporters compared to methyl-substituted analogs like 3,4-DMMC .

- Synthesis Challenges : Halogenated analogs like the target compound require precise synthesis protocols due to the reactivity of chlorine substituents .

Critical Notes

- Regulatory Status : Most analogs, including the target compound, are unapproved for human use and subject to legal restrictions in multiple jurisdictions .

Biological Activity

1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride, also known as DCEC, is a synthetic compound with notable biological activities. This compound has garnered attention in both pharmaceutical and biochemical research due to its potential effects on various biological systems.

- IUPAC Name : 1-(3,4-dichlorophenyl)-2-(ethylamino)propan-1-one; hydrochloride

- Molecular Formula : C11H13Cl2NO·HCl

- Molecular Weight : 282.6 g/mol

- CAS Number : 2518105-51-4

Synthesis

The synthesis of DCEC typically involves the reaction of 3,4-dichlorophenylacetone with ethylamine under controlled conditions. Common solvents include ethanol or methanol, and catalysts may be used to enhance reaction rates. Purification is achieved through recrystallization or chromatography methods .

DCEC exhibits its biological effects primarily through interactions with specific enzymes and receptors. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine, which may contribute to its psychoactive properties. The compound's ability to inhibit certain enzymes can also lead to alterations in metabolic pathways, affecting various physiological processes .

Pharmacological Effects

DCEC has been investigated for its potential use in treating conditions such as:

- Depression : Preliminary studies suggest that DCEC may have antidepressant-like effects by enhancing monoaminergic neurotransmission.

- Anxiety Disorders : Its modulation of neurotransmitter systems could also make it a candidate for anxiety treatments.

- Cognitive Enhancement : Research indicates potential cognitive-enhancing properties, possibly through cholinergic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of DCEC:

- Neuropharmacological Study :

- Enzyme Inhibition :

- Receptor Binding Studies :

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| DCEC | Antidepressant-like | MAO inhibition, dopamine receptor modulation |

| Other Compounds | Varies | Varies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.